1H-Indole-3-acetic acid, 2,3-dihydro-4-hydroxy-
Description
Historical Context and Evolution of Research on Indolic Compounds in Biological Systems
The scientific journey into the world of indolic compounds began in the 19th century with the study of the dye indigo. In 1866, Adolf von Baeyer first synthesized indole (B1671886) from oxindole. biocrates.comnih.gov However, the biological significance of the indole nucleus truly came to the forefront in the 1930s with the identification of indole-3-acetic acid (IAA) as the primary auxin, a class of plant hormones that regulate growth and development. chula.ac.th This discovery ignited decades of research into the role of indolic compounds in plant physiology.
Early research was predominantly focused on naturally occurring indoles, such as the essential amino acid tryptophan and its derivatives. biocrates.com The mid-20th century saw an expansion of this research into the fungal kingdom with the discovery of psychoactive indole alkaloids like psilocybin. umich.eduanl.gov This era also marked the beginning of synthetic indole chemistry, leading to the development of numerous pharmaceuticals. nih.gov
The advent of modern analytical techniques, such as mass spectrometry and nuclear magnetic resonance spectroscopy, has revolutionized indole research. Scientists can now identify and quantify a vast array of indole metabolites, shedding light on complex metabolic pathways in plants, microbes, and animals. researchgate.net This has led to a deeper understanding of the diverse roles of indole derivatives, from their involvement in microbial communication to their potential as therapeutic agents. chula.ac.thmdpi.com
Structural Classification and Nomenclature of Indole and Indoline (B122111) Core Structures in Academic Discourse
The systematic classification and nomenclature of indole and indoline derivatives are crucial for clear and unambiguous scientific communication. The foundational structure is indole, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring. nih.gov The numbering of the indole ring begins at the nitrogen atom as position 1, proceeding around the pyrrole ring to the fusion carbon, and then around the benzene ring.
Indoline is the reduced form of indole, where the 2,3-double bond of the pyrrole ring is saturated. nih.gov Its formal IUPAC name is 2,3-dihydro-1H-indole. Derivatives of these core structures are named using standard IUPAC nomenclature, indicating the position and identity of substituents.
The compound of focus in this article, 1H-Indole-3-acetic acid, 2,3-dihydro-4-hydroxy-, is systematically named based on these principles. The "indoline" core is implied by "2,3-dihydro-1H-indole". The substituents are a hydroxyl group (-OH) at position 4 and an acetic acid group (-CH₂COOH) at position 3.
| Core Structure | Systematic Name | Key Structural Feature |
|---|---|---|
| Indole | 1H-Indole | Aromatic bicyclic heterocycle (benzene fused to pyrrole) |
| Indoline | 2,3-Dihydro-1H-indole | Saturated 2,3-bond in the pyrrole ring of indole |
Positioning of 1H-Indole-3-acetic acid, 2,3-dihydro-4-hydroxy- within the Broader Family of Auxin-Related Metabolites and Their Derivatives
1H-Indole-3-acetic acid, 2,3-dihydro-4-hydroxy- belongs to the extensive family of auxin-related metabolites. The parent compound, indole-3-acetic acid (IAA), is the most abundant and physiologically active auxin in plants. chula.ac.th The metabolic fate of IAA is complex, involving conjugation, degradation, and transport to maintain hormonal homeostasis. nih.gov
One of the key metabolic pathways for indole-containing compounds is hydroxylation. For instance, 4-hydroxyindole-3-acetic acid is a known metabolite of psilocybin, formed through the deamination and oxidation of psilocin. mdpi.comnih.govnih.govnih.gov While the biological activity of many hydroxylated auxins has been studied, the significance of the subsequent dihydrogenation of the indole ring is less understood.
The presence of the 2,3-dihydro (indoline) structure in 1H-Indole-3-acetic acid, 2,3-dihydro-4-hydroxy- suggests it may be a catabolic product of a corresponding indole derivative, potentially through an enzymatic reduction. However, there is a notable lack of direct scientific literature on this specific compound, indicating it is a less common or understudied metabolite in the auxin pathway. Its structural similarity to other known auxins and their metabolites suggests it may play a role in the intricate network of auxin regulation, though its specific function remains to be elucidated.
Significance of Hydroxylation and Dihydrogenation in Indole Metabolism and Activity
Hydroxylation is a common and critical modification in the metabolism of indole derivatives, often modulating their biological activity. In the context of auxins, hydroxylation of the indole ring can either activate or deactivate the hormone. For example, hydroxylation can be a step in the catabolic pathway leading to the degradation of IAA. nih.gov Conversely, certain hydroxylated auxins have been shown to possess biological activity, sometimes with altered specificity or potency compared to IAA. nih.gov The introduction of a hydroxyl group can also facilitate further metabolic conversions, such as glycosylation, which can impact the storage and transport of the molecule.
Dihydrogenation, the saturation of the 2,3-double bond of the indole ring to form an indoline, is another significant metabolic transformation. This process can be catalyzed by cytochrome P450 enzymes. nih.gov The conversion of an indole to an indoline fundamentally alters the electronic properties of the molecule, disrupting the aromaticity of the pyrrole ring. This change can have profound effects on the compound's biological activity. For instance, some indoline derivatives exhibit potent antioxidant and anti-inflammatory properties. acs.org In the context of auxin activity, the disruption of the planar indole ring system through dihydrogenation would likely alter its interaction with auxin receptors, potentially leading to a decrease or complete loss of auxin-like activity. The dehydrogenation of indolines back to indoles is also a known metabolic process, suggesting a potential for interconversion between these two states. nih.gov
| Modification | Chemical Change | Potential Biological Significance |
|---|---|---|
| Hydroxylation | Addition of a hydroxyl (-OH) group | Alters biological activity (activation/deactivation), facilitates further metabolism (e.g., glycosylation). nih.govnih.gov |
| Dihydrogenation | Saturation of the 2,3-double bond (Indole → Indoline) | Disrupts aromaticity, alters receptor binding and biological activity, may be a step in catabolism or lead to novel bioactivities. nih.govacs.org |
Structure
3D Structure
Properties
IUPAC Name |
2-(4-hydroxy-2,3-dihydro-1H-indol-3-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-8-3-1-2-7-10(8)6(5-11-7)4-9(13)14/h1-3,6,11-12H,4-5H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQNTULMVBFWRNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(N1)C=CC=C2O)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80770092 | |
| Record name | (4-Hydroxy-2,3-dihydro-1H-indol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80770092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141102-32-1 | |
| Record name | (4-Hydroxy-2,3-dihydro-1H-indol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80770092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Advanced Synthetic Methodologies for 1h Indole 3 Acetic Acid, 2,3 Dihydro 4 Hydroxy and Analogues
Chemoenzymatic and Stereocontrolled Synthetic Routes for 2,3-Dihydroindoles
The asymmetric synthesis of the 2,3-dihydroindole (indoline) core is a cornerstone for accessing enantiomerically pure 1H-Indole-3-acetic acid, 2,3-dihydro-4-hydroxy-. Chemoenzymatic and stereocontrolled strategies offer elegant solutions to establish the desired stereochemistry at the C2 and C3 positions.
One prominent chemoenzymatic approach involves the enzymatic desymmetrization of prochiral precursors. For instance, a prochiral disubstituted indole (B1671886) could be subjected to enzymatic reduction to yield a chiral 2,3-dihydroindole. Lipases and esterases are also pivotal in the kinetic resolution of racemic 2,3-dihydroindole derivatives, providing access to enantiomerically enriched building blocks.
Stereocontrolled synthesis often relies on the use of chiral catalysts or auxiliaries. A notable strategy is the Brønsted acid-catalyzed transfer hydrogenation of 3H-indoles using a Hantzsch ester as the hydrogen source. This metal-free approach provides optically active indolines with high enantioselectivities. The reaction proceeds under mild conditions and tolerates a variety of substituents on the indole ring.
| Catalyst/Enzyme | Substrate Type | Product Type | Key Features |
| Chiral Phosphoric Acid | 2-Aryl-3H-indoles | (S)-2-Aryl-2,3-dihydroindoles | High enantioselectivity (up to 97% ee), metal-free, mild conditions. |
| Lipase (e.g., Candida antarctica Lipase B) | Racemic 2,3-dihydroindole esters | Enantiomerically enriched esters and alcohols | Kinetic resolution, high enantiomeric excess. |
| Ene-reductases | α,β-Unsaturated 2-oxoindoles | Chiral 2-oxo-2,3-dihydroindoles | Asymmetric reduction, potential for C3 stereocenter control. |
Exploration of Novel Catalytic Strategies for the Construction of the 2,3-Dihydro-4-hydroxy-1H-Indole Core
The construction of the 2,3-dihydro-4-hydroxy-1H-indole core, the central scaffold of the target molecule, has been advanced through the development of novel catalytic strategies. These methods often focus on C-H activation and functionalization, providing efficient routes to substituted indolines.
Palladium-catalyzed reactions have been instrumental in the synthesis of functionalized indolines. For instance, directed C-H activation of N-acyl indolines can introduce substituents at the C7 position, which could be a strategic step in a multi-step synthesis towards a 4-hydroxy analogue. Similarly, rhodium-catalyzed C-H activation and annulation reactions provide access to diverse indoline (B122111) structures. The synthesis of N-hydroxyindolines has been achieved through Rh(III)-catalyzed C-H cyclization of arylnitrones with diazo compounds, showcasing the versatility of this approach.
The direct introduction of a hydroxyl group at the C4 position of the indoline ring is a significant challenge. Methodologies for the synthesis of 4-hydroxyindoles, which can subsequently be reduced to the corresponding 2,3-dihydroindoles, are therefore of high interest. A modified Bischler-Möhlau indole synthesis, for example, can be employed to generate 4-hydroxyindoles from 3-aminophenol (B1664112) and α-haloketones.
| Catalyst | Reactants | Product | Key Features |
| [Rh(Cp*)Cl2]2 | Arylnitrone, Diazo compound | N-Hydroxyindoline | C-H activation, high yields, mild conditions. researchgate.net |
| Pd(OAc)2 | N-Acylindoline, Oxidant | C7-Functionalized indoline | Directed C-H functionalization. |
| Bischler-Möhlau (acid-catalyzed) | 3-Aminophenol, α-Haloketone | 4-Hydroxyindole (B18505) | Direct route to the 4-hydroxyindole core. |
Total Synthesis Approaches for Substituted 2,3-Dihydroindole-3-acetic Acid Frameworks
The total synthesis of 1H-Indole-3-acetic acid, 2,3-dihydro-4-hydroxy- and its analogues requires a strategic combination of methods to construct the core structure and introduce the acetic acid side chain. A plausible synthetic route could commence with a suitably protected 4-hydroxyindole.
A potential synthetic pathway is outlined below:
Formation of the 4-Hydroxyindole Core : Synthesis of a protected 4-hydroxyindole, for example, 4-(benzyloxy)indole, can be achieved through established methods like the Fischer indole synthesis from a protected 3-aminophenol derivative.
Introduction of the Acetic Acid Moiety at C3 : The protected 4-hydroxyindole can undergo electrophilic substitution at the C3 position. A common method is the reaction with glyoxylic acid to form an indole-3-glyoxylic acid, which can then be reduced to the corresponding acetic acid derivative. Alternatively, a Mannich reaction followed by displacement with cyanide and subsequent hydrolysis can also install the acetic acid side chain.
Reduction of the Indole Ring : The substituted 4-hydroxyindole-3-acetic acid derivative can then be selectively reduced to the 2,3-dihydroindole. Catalytic hydrogenation using catalysts like platinum oxide or rhodium on carbon is a common method. The choice of catalyst and reaction conditions is crucial to avoid over-reduction or side reactions.
Deprotection : The final step would involve the removal of any protecting groups, such as the benzyl (B1604629) group from the 4-hydroxy position, to yield the target molecule.
An alternative approach could involve the construction of a substituted 2-oxindole precursor, which already contains the acetic acid side chain at the 3-position. Subsequent reduction of the 2-oxo group and the indole double bond, followed by introduction or unveiling of the 4-hydroxy group, would lead to the final product.
Development of Derivatization Protocols for Structure-Activity Relationship (SAR) Studies of 1H-Indole-3-acetic acid, 2,3-dihydro-4-hydroxy- Analogues
To explore the structure-activity relationships (SAR) of 1H-Indole-3-acetic acid, 2,3-dihydro-4-hydroxy-, various derivatization protocols can be employed. These modifications can target the aromatic ring, the nitrogen atom, the acetic acid side chain, and the stereochemistry of the molecule.
Aromatic Ring Substitution : Modifications on the benzene (B151609) ring of the 2,3-dihydroindole core can be achieved by starting with appropriately substituted anilines in the initial synthesis. Halogenation, alkylation, or methoxylation of the aromatic ring can provide insights into the electronic and steric requirements for biological activity.
N-Alkylation and N-Acylation : The nitrogen atom of the 2,3-dihydroindole ring is a key site for derivatization. N-alkylation with various alkyl halides or N-acylation with different acyl chlorides or anhydrides can be readily performed to investigate the influence of the substituent at this position.
Modification of the Acetic Acid Side Chain : The carboxylic acid group can be converted to esters, amides, or other functional groups to probe the importance of this acidic moiety. The α-position of the acetic acid side chain can also be alkylated to introduce additional substituents.
Stereochemical Variations : The synthesis of different stereoisomers (enantiomers and diastereomers) is crucial for SAR studies. This can be achieved through asymmetric synthesis or by separation of racemic mixtures. The relative and absolute stereochemistry at C2 and C3 can have a profound impact on biological activity.
| Modification Site | Reagents and Conditions | Resulting Analogue |
| Aromatic Ring (C5, C6, C7) | Substituted anilines in initial synthesis | 5-, 6-, or 7-substituted analogues |
| Indoline Nitrogen (N1) | Alkyl halide, base (e.g., K2CO3) | N-alkylated analogues |
| Indoline Nitrogen (N1) | Acyl chloride, base (e.g., pyridine) | N-acylated analogues |
| Carboxylic Acid | Alcohol, acid catalyst (e.g., H2SO4) | Ester analogues |
| Carboxylic Acid | Amine, coupling agent (e.g., DCC) | Amide analogues |
Green Chemistry Principles in the Synthesis of 1H-Indole-3-acetic acid, 2,3-dihydro-4-hydroxy- and Related Compounds
The application of green chemistry principles to the synthesis of complex molecules like 1H-Indole-3-acetic acid, 2,3-dihydro-4-hydroxy- is of growing importance to minimize environmental impact. Key aspects of green chemistry in this context include the use of sustainable starting materials, atom-economical reactions, benign solvents, and catalytic methods.
Use of Greener Solvents : Replacing hazardous organic solvents with more environmentally friendly alternatives such as water, ethanol, or supercritical CO2 is a primary goal. For instance, some indole syntheses have been successfully performed in water or ethanol. rsc.org
Catalytic and Biocatalytic Methods : The use of catalysts, especially biocatalysts, can significantly improve the sustainability of a synthesis. Enzymes operate under mild conditions (temperature and pH) in aqueous media, often with high selectivity, reducing the need for protecting groups and minimizing waste. nih.gov
Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle. Multicomponent reactions, which combine three or more reactants in a single step to form a complex product, are excellent examples of atom-economical processes.
Energy Efficiency : Employing microwave-assisted synthesis can often reduce reaction times and energy consumption compared to conventional heating methods.
The development of a truly "green" synthesis of 1H-Indole-3-acetic acid, 2,3-dihydro-4-hydroxy- would ideally involve a biocatalytic or a one-pot catalytic process starting from renewable feedstocks, utilizing a benign solvent system, and generating minimal waste.
Iii. Biosynthesis and Biotransformation Pathways of 1h Indole 3 Acetic Acid, 2,3 Dihydro 4 Hydroxy in Model Organisms
Investigation of Tryptophan-Dependent and Tryptophan-Independent Biosynthetic Routes leading to Hydroxylated Indoles
The core structure of the target molecule is derived from Indole-3-acetic acid (IAA). The biosynthesis of IAA in both plants and microorganisms is well-documented and proceeds through several routes, which can be broadly categorized as tryptophan-dependent and tryptophan-independent pathways. These pathways provide the foundational indole-3-acetic acid scaffold that would subsequently undergo hydroxylation and reduction.
Tryptophan-Dependent Pathways: The majority of IAA is synthesized from the amino acid L-tryptophan. Several distinct pathways have been identified in various organisms, named after their key intermediates:
Indole-3-acetamide (IAM) Pathway: Tryptophan is converted to IAM by tryptophan-2-monooxygenase, followed by the conversion of IAM to IAA by an IAM hydrolase. This pathway is prominent in many plant-associated bacteria.
Indole-3-pyruvic acid (IPyA) Pathway: This is considered a major pathway in both plants and bacteria. Tryptophan is first converted to IPyA through transamination. IPyA is then decarboxylated to indole-3-acetaldehyde (IAAld), which is subsequently oxidized to IAA.
Tryptamine (B22526) (TAM) Pathway: Tryptophan is decarboxylated to form tryptamine, which is then oxidized to IAAld and further to IAA.
Indole-3-acetonitrile (IAN) Pathway: This pathway involves the conversion of tryptophan to indole-3-acetaldoxime and then to IAN, which is finally hydrolyzed to produce IAA.
Any of these pathways could theoretically produce the IAA precursor necessary for subsequent modification into hydroxylated and reduced forms.
Tryptophan-Independent Pathways: Evidence also supports the existence of pathways that can synthesize IAA without tryptophan as a direct precursor. These routes are thought to branch off from earlier intermediates in the tryptophan biosynthesis pathway, such as indole (B1671886) or indole-3-glycerol phosphate. In this scenario, an indole moiety is synthesized and then converted to IAA. It is conceivable that this free indole could be hydroxylated and reduced prior to the addition of the acetic acid side chain, representing an alternative route to the formation of 1H-Indole-3-acetic acid, 2,3-dihydro-4-hydroxy-.
The initial step towards the target compound would likely involve the 4-hydroxylation of either tryptophan or a downstream intermediate like tryptamine or IAA itself.
Interactive Data Table: Key Tryptophan-Dependent IAA Biosynthesis Pathways This table summarizes the primary Trp-dependent pathways that could produce the IAA backbone.
| Pathway Name | Key Intermediate(s) | Key Enzymes | Predominantly Found In |
|---|---|---|---|
| Indole-3-acetamide (IAM) | Indole-3-acetamide | Tryptophan-2-monooxygenase, IAM hydrolase | Bacteria (e.g., Agrobacterium tumefaciens) |
| Indole-3-pyruvic acid (IPyA) | Indole-3-pyruvic acid, Indole-3-acetaldehyde | Tryptophan aminotransferase, IPyA decarboxylase | Plants, Bacteria |
| Tryptamine (TAM) | Tryptamine, Indole-3-acetaldehyde | Tryptophan decarboxylase, Amine oxidase | Plants, Fungi, Bacteria |
Enzymatic Catalysis in the Reduction and Hydroxylation Steps of Indole Ring Systems
The formation of 1H-Indole-3-acetic acid, 2,3-dihydro-4-hydroxy- from an IAA precursor requires specific enzymatic activities for hydroxylation and reduction.
Hydroxylation of the Indole Ring: The introduction of a hydroxyl group at the C4 position of the indole ring is a critical step. While direct 4-hydroxylation of IAA is not commonly reported, this specific regioselectivity is known in the biosynthesis of other indole alkaloids. A key example is the biosynthesis of psilocybin in mushrooms of the Psilocybe genus.
Tryptophan 4-hydroxylase (PsiH): In Psilocybe cubensis, the enzyme PsiH, a cytochrome P450 monooxygenase, has been identified as being responsible for the 4-hydroxylation of tryptophan to produce 4-hydroxy-L-tryptophan, or the hydroxylation of tryptamine to form 4-hydroxytryptamine (B1209533) (psilocin's precursor). It is plausible that such an enzyme, or a homolog with broader substrate specificity, could hydroxylate IAA at the C4 position.
Bacterial Tryptophan Hydroxylases: Recent genome mining studies have identified bacterial heme-dependent enzymes capable of hydroxylating tryptophan at various positions, including C4, C5, and C6. These enzymes represent another potential source of the catalytic activity needed for the initial hydroxylation step.
Reduction of the Indole Ring: The saturation of the C2-C3 double bond to form a 2,3-dihydroindole (indoline) structure is the second key transformation. This type of bioreduction on the indole ring of IAA is not well-characterized. However, enzymes capable of reducing carbon-carbon double bonds are widespread in nature.
Ene-reductases: Enzymes from the Old Yellow Enzyme (OYE) family are well-known for their ability to catalyze the asymmetric reduction of activated C=C bonds, such as those in α,β-unsaturated carbonyl compounds. The C2-C3 bond in the pyrrole (B145914) ring of indole is part of a conjugated system, which could potentially make it a substrate for certain ene-reductases, particularly after the electronic properties of the ring are altered by 4-hydroxylation.
Other Reductases: In the biosynthesis of some complex indole alkaloids, such as indolocarbazoles, imine reductases (IREDs) have been shown to act on indole-related intermediates. While the specific reaction is different, it demonstrates that enzymes capable of modifying the pyrrole ring's saturation state exist. It is hypothesized that a currently uncharacterized reductase could catalyze the 2,3-dihydrogenation of 4-hydroxy-indole-3-acetic acid.
A plausible enzymatic sequence would be the 4-hydroxylation of IAA to form 4-hydroxy-indole-3-acetic acid, followed by the enzymatic reduction of the C2-C3 double bond.
Identification and Characterization of Microbial and Plant Metabolic Pathways Involving Indole-3-acetic acid Derivatives
While the specific compound 1H-Indole-3-acetic acid, 2,3-dihydro-4-hydroxy- has not been identified as a metabolite in broad metabolic screens, the metabolic pathways of IAA in various model organisms show extensive modifications, including hydroxylation and conjugation, which supports the potential for such a derivative to be formed.
Microbial Metabolism: Many soil and plant-associated microbes can metabolize IAA.
In the bacterium Cupriavidus sp., indole can be hydroxylated at various positions on the carbocyclic ring.
Pseudomonas species are known to degrade IAA through intermediates like dioxindole-3-acetic acid, which involves oxidation of the C2 and C3 positions. While this is a degradative pathway, it demonstrates enzymatic activity at the C2-C3 bond.
Fungi, including various ectomycorrhizal species, produce and metabolize IAA. The detection of indole-3-lactic acid and indole-3-ethanol in these fungi indicates the presence of reductive enzymes acting on IAA pathway intermediates. researchgate.net
Plant Metabolism: Plants tightly regulate IAA levels through synthesis, transport, and catabolism.
In Arabidopsis thaliana, the primary oxidative metabolites of IAA are 2-oxoindole-3-acetic acid (OxIAA) and its conjugates. Hydroxylated forms of these metabolites, such as 6-hydroxyindol-3-ylacetyl conjugates, have also been identified. researchgate.net
Members of the CYP81F subfamily of cytochrome P450 monooxygenases in Arabidopsis are known to hydroxylate the indole ring of indole glucosinolates, leading to 4-hydroxy-indol-3-yl-methyl glucosinolate, demonstrating the plant's capacity for C4-hydroxylation of indole moieties. nih.gov
These examples show that both microbial and plant systems possess the enzymatic machinery to modify the indole ring of IAA and related compounds through hydroxylation and redox reactions, lending credibility to the potential for the formation of 2,3-dihydro-4-hydroxy-IAA.
In Vitro Reconstruction and Characterization of Proposed Biosynthetic Pathways
The definitive confirmation of a biosynthetic pathway comes from its reconstruction in vitro using purified enzymes. For the proposed pathway to 1H-Indole-3-acetic acid, 2,3-dihydro-4-hydroxy-, this would involve a stepwise enzymatic synthesis.
The process would begin with the heterologous expression and purification of the candidate enzymes identified through genetic and proteomic methods.
Step 1: Hydroxylation: The purified candidate 4-hydroxylase (e.g., a PsiH homolog) would be incubated with Indole-3-acetic acid in the presence of necessary cofactors. For a P450 enzyme, this would typically include NADPH and a cytochrome P450 reductase partner. The reaction mixture would be analyzed by methods like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to confirm the formation of 4-hydroxy-indole-3-acetic acid.
Step 2: Reduction: The product from the first step, 4-hydroxy-indole-3-acetic acid, would then be used as the substrate for the purified candidate C2-C3 reductase (e.g., an ene-reductase). This reaction would require a hydride donor, typically NADPH or NADH. The successful conversion to 1H-Indole-3-acetic acid, 2,3-dihydro-4-hydroxy- would again be verified by HPLC and MS analysis, comparing the product to a chemically synthesized standard if available.
Characterization of these enzymes would involve determining their kinetic parameters (K_m, k_cat), substrate specificity, and optimal reaction conditions (pH, temperature). This in vitro reconstitution would provide unequivocal evidence for the proposed biosynthetic pathway and the functions of the involved enzymes.
Iv. Advanced Analytical Methodologies for 1h Indole 3 Acetic Acid, 2,3 Dihydro 4 Hydroxy Research
Development and Validation of High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for Detection in Biological Matrices
High-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the sensitive and selective quantification of 1H-Indole-3-acetic acid, 2,3-dihydro-4-hydroxy- in various biological matrices such as plasma, urine, and tissue homogenates. The development of a robust LC-MS/MS method is a meticulous process involving optimization of sample preparation, chromatographic separation, and mass spectrometric detection.
Method Development:
Sample Preparation: The initial step involves isolating the analyte from complex sample components. For plasma samples, a common approach is protein precipitation using organic solvents like methanol, which effectively removes larger proteins that can interfere with the analysis. nih.gov
Chromatographic Separation: Reversed-phase chromatography, often utilizing a C18 analytical column, is typically employed to separate the target compound from other endogenous molecules. nih.govnih.gov A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., methanol) ensures efficient separation and sharp peak shapes. jabonline.in
Mass Spectrometric Detection: Detection is commonly achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. researchgate.net For 1H-Indole-3-acetic acid, 2,3-dihydro-4-hydroxy-, specific precursor-to-product ion transitions are selected to ensure high selectivity and minimize background noise. Given its structure, it could be detected in either positive or negative electrospray ionization (ESI) mode, which would be determined during method development. nih.gov
Method Validation: A developed method must undergo rigorous validation to ensure its reliability and reproducibility. Key validation parameters, based on established guidelines, are assessed. For a related compound, 4-hydroxyindole-3-acetic acid (4-HIAA), a validated method demonstrated high accuracy and precision. nih.gov A similar performance would be expected for a method targeting 1H-Indole-3-acetic acid, 2,3-dihydro-4-hydroxy-.
Table 1: Representative Validation Parameters for a Hypothetical LC-MS/MS Assay for 1H-Indole-3-acetic acid, 2,3-dihydro-4-hydroxy- in Human Plasma
| Parameter | Specification | Typical Result |
| Linearity (R²) | ≥ 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 0.5 ng/mL |
| Intra-assay Precision (%CV) | ≤ 15% | ≤ 8.5% |
| Inter-assay Precision (%CV) | ≤ 15% | ≤ 9.0% |
| Accuracy (% Bias) | Within ±15% of nominal | -5.3% to +9.5% |
| Recovery (%) | Consistent and reproducible | ≥ 94% |
| Matrix Effect | Minimal ion suppression/enhancement | Negligible ion suppression |
| Stability (Freeze-Thaw) | ≤ 15% deviation | Stable for at least 3 cycles |
| Stability (Room Temperature) | ≤ 15% deviation | Stable for at least 8 hours |
This interactive table summarizes key performance characteristics of a validated LC-MS/MS method, adapted from similar assays for indole-related compounds. nih.gov
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation and Stereochemical Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation and stereochemical assignment of 1H-Indole-3-acetic acid, 2,3-dihydro-4-hydroxy-. core.ac.uk While mass spectrometry provides information on molecular weight and fragmentation, NMR reveals the precise arrangement and connectivity of atoms within the molecule.
Structural Elucidation: A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used to assemble the molecular structure.
¹H NMR: Provides information about the number and chemical environment of protons.
¹³C NMR: Determines the number and type of carbon atoms.
2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity. COSY (Correlation Spectroscopy) identifies proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) shows longer-range correlations between protons and carbons. Together, these spectra allow for the complete assignment of all proton and carbon signals, confirming the 2,3-dihydro-4-hydroxy-indole-3-acetic acid scaffold.
Stereochemical Analysis: The carbon at position 3 (C3) of the indole (B1671886) ring in 1H-Indole-3-acetic acid, 2,3-dihydro-4-hydroxy- is a chiral center, meaning the molecule can exist as two non-superimposable mirror images (enantiomers). Determining the absolute configuration (R or S) at this center is crucial. NMR, in conjunction with chiral derivatizing agents, provides a powerful method for this analysis. wordpress.com
One common approach is the modified Mosher's method. researchgate.net This involves chemically reacting the hydroxyl group or the carboxylic acid of the compound with a chiral agent, such as (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), to form diastereomeric esters. Because diastereomers have different physical properties, their corresponding protons in the NMR spectrum will exhibit different chemical shifts. By analyzing the differences in chemical shifts (Δδ = δS - δR) for protons near the newly formed chiral center, the absolute configuration of the original molecule can be definitively assigned. researchgate.net
Advanced Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolite Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. However, 1H-Indole-3-acetic acid, 2,3-dihydro-4-hydroxy- is a polar, non-volatile molecule due to its hydroxyl and carboxylic acid functional groups. Therefore, a chemical derivatization step is required to increase its volatility and thermal stability for GC-MS analysis.
The most common derivatization strategy for such compounds is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This process replaces the active hydrogens on the hydroxyl and carboxyl groups with trimethylsilyl (B98337) (TMS) groups. The resulting TMS-derivatized molecule is much more volatile and can be readily analyzed by GC-MS.
Once derivatized, the sample is injected into the gas chromatograph, where it is separated from other metabolites based on its boiling point and interaction with the GC column. The separated components then enter the mass spectrometer, which generates a characteristic mass spectrum based on the fragmentation pattern of the derivatized molecule. This mass spectrum serves as a chemical fingerprint, allowing for confident identification and quantification, making GC-MS a valuable tool for metabolic profiling studies involving the compound of interest.
Implementation of Isotopic Labeling (e.g., ¹³C, ¹⁵N) for Metabolic Flux Analysis and Pathway Mapping
Isotopic labeling is a sophisticated technique used to trace the metabolic fate of a compound within a biological system. By synthesizing 1H-Indole-3-acetic acid, 2,3-dihydro-4-hydroxy- with stable (non-radioactive) heavy isotopes, such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N), researchers can follow the journey of the labeled atoms as the molecule is processed by enzymes.
For example, a ¹³C-labeled version of the compound can be introduced to cells or an organism. After a specific time, metabolites are extracted and analyzed using mass spectrometry. Any metabolites that contain the ¹³C label must be downstream products derived from the administered compound. This approach allows for:
Pathway Mapping: Unambiguously identifying the metabolic products of 1H-Indole-3-acetic acid, 2,3-dihydro-4-hydroxy-.
Metabolic Flux Analysis: By measuring the rate at which the heavy isotope appears in downstream metabolites, the rates (fluxes) of specific biochemical reactions and pathways can be quantified.
This technique provides dynamic information about the compound's metabolism that cannot be obtained from simple concentration measurements alone, offering deep insights into its biochemical role and interactions.
Development of High-Throughput Screening Assays for Enzymatic Activity Related to 1H-Indole-3-acetic acid, 2,3-dihydro-4-hydroxy- Metabolism
To identify enzymes that metabolize 1H-Indole-3-acetic acid, 2,3-dihydro-4-hydroxy- or to discover molecules that inhibit or enhance this metabolism, high-throughput screening (HTS) assays are essential. These assays are designed to test thousands of compounds rapidly and efficiently.
The development of an HTS assay requires a detectable signal that is directly linked to the enzymatic modification of the target compound. For instance, if an unknown dehydrogenase enzyme metabolizes the compound using NAD⁺ as a cofactor, the reaction would produce NADH. The production of NADH can be monitored by measuring the increase in fluorescence at 460 nm.
An HTS campaign to find inhibitors of this hypothetical enzyme would involve dispensing the enzyme, the substrate (1H-Indole-3-acetic acid, 2,3-dihydro-4-hydroxy-), the cofactor (NAD⁺), and a compound from a chemical library into each well of a multi-well plate. Compounds that prevent the increase in fluorescence would be identified as potential inhibitors, warranting further investigation.
Table 2: Components of a Hypothetical Fluorescence-Based HTS Assay for an Enzyme Metabolizing 1H-Indole-3-acetic acid, 2,3-dihydro-4-hydroxy-
| Component | Role | Principle of Detection |
| Enzyme Source | Putative metabolizing enzyme (e.g., cell lysate, purified protein) | Catalyzes the reaction |
| Substrate | 1H-Indole-3-acetic acid, 2,3-dihydro-4-hydroxy- | Consumed during the reaction |
| Cofactor | NAD⁺ | Reduced to NADH |
| Test Compound | Member of a chemical library | Potential inhibitor/activator |
| Detection Method | Fluorescence plate reader | Measures increase in NADH fluorescence (Excitation: 340 nm, Emission: 460 nm) |
This interactive table outlines the fundamental components for designing a high-throughput screening assay to investigate the enzymatic metabolism of the target compound.
V. Investigation of Biological Roles and Molecular Mechanisms in Non Human Systems
Modulation of Plant Growth and Development Processes through Auxin-like or Auxin-Modulatory Activity
The concentration of IAA is a critical factor, as it can either promote or inhibit plant growth. mdpi.com Low concentrations of IAA, for instance, have been found to inhibit root growth by inducing the production of ethylene, another plant hormone. nih.gov This demonstrates the complex and often dose-dependent nature of auxin activity. While specific studies on 1H-Indole-3-acetic acid, 2,3-dihydro-4-hydroxy- are not widely available, its structural similarity to IAA suggests it may possess similar auxin-like or auxin-modulatory properties, potentially influencing these critical developmental processes in plants.
Interplay with Microbial Physiology and Ecology, particularly Plant Growth-Promoting Bacteria (PGPB) and Fungi
Similarly, many fungal species, including those that form symbiotic relationships with plants like ectomycorrhiza, produce IAA. wikipedia.orgnih.gov This fungal-derived IAA can induce root branching and enhance the formation of the Hartig net, a crucial structure for nutrient exchange between the fungus and the plant root. wikipedia.org The ability to produce IAA is widespread among both plant-associated and free-living fungi, suggesting it serves as a significant signaling molecule in fungal ecology. nih.govnih.gov Given that microorganisms can produce a variety of indole (B1671886) derivatives, it is plausible that 1H-Indole-3-acetic acid, 2,3-dihydro-4-hydroxy- could be a metabolite in certain microbial pathways, playing a role in these complex ecological interactions.
Elucidation of Specific Receptor Interactions and Cellular Signaling Pathways in Model Organisms
The molecular mechanism of IAA action in plants involves its perception by specific receptors, which triggers a cascade of downstream signaling events. In plants, the primary auxin receptors are members of the F-box protein family, such as TIR1 (Transport Inhibitor Response 1). The binding of IAA to these receptors leads to the degradation of Aux/IAA transcriptional repressors, which in turn allows for the activation of auxin-responsive genes by Auxin Response Factors (ARFs). wikipedia.org
In non-plant organisms, indole derivatives can also interact with various cellular receptors. For example, IAA has been shown to act as a ligand for the Aryl Hydrocarbon Receptor (AHR) in mammals, which is involved in regulating cellular metabolism and immune responses. frontiersin.orgescholarship.org Additionally, studies on human cancer cell lines have suggested that IAA can activate the Toll-like receptor 4 (TLR4), leading to the activation of specific signaling pathways like the JNK pathway, which can inhibit cell proliferation. nih.gov While the specific receptor interactions for 1H-Indole-3-acetic acid, 2,3-dihydro-4-hydroxy- have not been elucidated, it is conceivable that it could interact with similar receptors, particularly those that recognize indole-based structures, to elicit cellular responses.
Comparative Analysis of Biological Activities with Indole-3-acetic acid (IAA) and other Known Indole/Indoline (B122111) Metabolites
The biological activity of indole compounds can be significantly altered by modifications to the indole ring or the acetic acid side chain. For example, various amino acid conjugates of IAA have been studied for their effects on plant growth. Conjugates with amino acids such as alanine, glycine, and methionine have shown significant activity, sometimes exceeding that of IAA itself in certain bioassays like the soybean cotyledon tissue culture test. nih.gov In contrast, conjugates with phenylalanine and histidine showed little to no growth-stimulating activity in the same assay. nih.gov
This highlights the principle that even small structural changes can lead to substantial differences in biological function. A comparative analysis would be essential to understand the unique properties of 1H-Indole-3-acetic acid, 2,3-dihydro-4-hydroxy-. The presence of a hydroxyl group and the saturation of the 2,3-double bond in the indole ring are significant modifications compared to IAA. These changes would likely affect the molecule's polarity, stability, and its ability to bind to auxin receptors or metabolizing enzymes, thus potentially resulting in a different biological activity profile.
| Compound | Relative Growth Stimulation | Notes |
|---|---|---|
| Indole-3-acetic acid (IAA) | High | Standard auxin response |
| IAA-Alanine | Very High | Exceeded IAA-induced growth at all tested concentrations |
| IAA-Cysteine | Very High | Exceeded IAA-induced growth at all tested concentrations |
| IAA-Glycine | Very High | Significantly better than IAA at 10-6M |
| IAA-Phenylalanine | No significant growth | Inactive in this assay |
| IAA-Histidine | No significant growth | Inactive in this assay |
Studies on Enzymatic Inhibition or Activation Mechanisms of 1H-Indole-3-acetic acid, 2,3-dihydro-4-hydroxy-
The metabolic fate of auxins like IAA is tightly regulated by a variety of enzymes, and understanding how analogs might interfere with these enzymes is crucial. The oxidation of IAA, a key degradation pathway, is catalyzed by peroxidases. This process can be inhibited by various phenolic compounds, which act as natural inhibitors of the reaction. yorku.ca The mechanism of inhibition often involves the inhibitor molecule reducing the free radical of IAA back to its non-radical form. yorku.ca
In microorganisms, enzymes such as flavin-dependent oxygenases are involved in the degradation of IAA. mdpi.com These enzymes catalyze the initial steps in the breakdown of the indole ring. mdpi.com Furthermore, in fungi, IAA has been identified as a physiological inhibitor of TORC1 (Target of Rapamycin Complex 1), a central regulator of cell growth. nih.gov This suggests that indole compounds can have direct enzymatic inhibition roles outside of the context of plant hormone signaling. The structural features of 1H-Indole-3-acetic acid, 2,3-dihydro-4-hydroxy-, particularly the hydroxyl group, might make it a substrate or inhibitor for enzymes that metabolize phenolic compounds or other indole derivatives. Specific studies would be required to determine its effect on key enzymes like peroxidases, oxygenases, or regulatory kinases.
| Enzyme/Complex | Function | Known Modulators | Potential Role of 1H-Indole-3-acetic acid, 2,3-dihydro-4-hydroxy- |
|---|---|---|---|
| Peroxidase | IAA Oxidation (Degradation) | Inhibited by phenolic compounds (e.g., caffeic acid) yorku.ca | Potential inhibitor or substrate |
| IacA (Flavin-dependent oxygenase) | Initial step in bacterial IAA degradation mdpi.com | Substrate: IAA and other indole derivatives mdpi.com | Potential substrate for degradation |
| TORC1 | Central regulator of eukaryotic cell growth | Inhibited by IAA in yeast nih.gov | Potential inhibitor |
| GH3 Enzymes | Conjugation of IAA to amino acids researchgate.net | Substrate: IAA | Potential substrate for conjugation |
Based on a comprehensive search for scientific literature, there is currently no available research data specifically focused on the theoretical and computational investigation of the compound 1H-Indole-3-acetic acid, 2,3-dihydro-4-hydroxy- that aligns with the detailed outline provided.
The existing body of research is centered on the well-known and structurally distinct plant hormone Indole-3-acetic acid (IAA) and its various analogues. While computational studies, including quantum chemical calculations, molecular dynamics simulations, QSAR, and docking studies, have been extensively performed on IAA and other derivatives, this information cannot be substituted to describe 1H-Indole-3-acetic acid, 2,3-dihydro-4-hydroxy- without compromising scientific accuracy.
Given the strict instruction to focus solely on the specified compound and adhere to the provided outline, it is not possible to generate the requested article at this time due to the absence of the necessary foundational research.
Vii. Future Directions and Emerging Research Paradigms for 1h Indole 3 Acetic Acid, 2,3 Dihydro 4 Hydroxy
Integration of Multi-Omics Data (Genomics, Metabolomics, Proteomics) for Holistic Understanding of its Biological Context
A comprehensive understanding of the biological relevance of 1H-Indole-3-acetic acid, 2,3-dihydro-4-hydroxy- necessitates an integrated, multi-omics approach. Future research will likely move beyond single-gene or single-metabolite analyses to a systems-level perspective. By combining genomics, metabolomics, and proteomics, researchers can construct a holistic picture of the compound's lifecycle and its impact on cellular and organismal physiology.
Genomic and transcriptomic analyses of organisms that produce or respond to 1H-Indole-3-acetic acid, 2,3-dihydro-4-hydroxy- could identify the biosynthetic gene clusters responsible for its synthesis and the transcriptional networks that are modulated by its presence. nih.govnih.gov For instance, comparative genomics could reveal conserved enzymatic pathways for indoline (B122111) hydroxylation and side-chain modification.
Metabolomic studies will be crucial for mapping the metabolic fate of 1H-Indole-3-acetic acid, 2,3-dihydro-4-hydroxy- and identifying downstream products or related metabolites. biorxiv.org Untargeted metabolomics could uncover novel biochemical pathways influenced by this compound, while targeted analyses can quantify its abundance in different tissues or environmental niches. nih.gov Proteomic analyses can identify the specific proteins that are differentially expressed or post-translationally modified in response to 1H-Indole-3-acetic acid, 2,3-dihydro-4-hydroxy-, thereby revealing its direct or indirect targets and signaling pathways. nih.govnih.gov
Table 1: Illustrative Multi-Omics Integration Strategy
| Omics Layer | Research Question | Potential Findings |
|---|---|---|
| Genomics | What are the genetic determinants for the biosynthesis of 1H-Indole-3-acetic acid, 2,3-dihydro-4-hydroxy-? | Identification of novel monooxygenases, reductases, and other enzymes involved in the biosynthetic pathway. |
| Transcriptomics | How does 1H-Indole-3-acetic acid, 2,3-dihydro-4-hydroxy- alter gene expression? | Elucidation of regulatory networks and signaling cascades affected by the compound. |
| Proteomics | Which proteins interact with or are modified by 1H-Indole-3-acetic acid, 2,3-dihydro-4-hydroxy-? | Discovery of receptor proteins, transporters, and enzymes that are part of the compound's mechanism of action. nih.gov |
| Metabolomics | What is the metabolic fate and network of 1H-Indole-3-acetic acid, 2,3-dihydro-4-hydroxy-? | Mapping of degradation pathways and identification of downstream bioactive metabolites. |
Development of Advanced Biosensors and Reporter Systems for In Situ Detection and Monitoring
To understand the spatiotemporal dynamics of 1H-Indole-3-acetic acid, 2,3-dihydro-4-hydroxy- in its native environment, the development of advanced biosensors and reporter systems is paramount. Current analytical methods often require destructive sampling, which precludes real-time monitoring. Future research will likely focus on creating genetically encoded or synthetic biosensors that can detect this specific molecule with high sensitivity and specificity.
These biosensors could be based on transcription factors that naturally respond to indole (B1671886) derivatives, which can be engineered to produce a measurable output, such as fluorescence or luminescence, upon binding to 1H-Indole-3-acetic acid, 2,3-dihydro-4-hydroxy-. nih.govbiorxiv.orgnih.gov Such biosensors could be expressed in model organisms or in the natural producers of the compound to visualize its distribution in tissues or microbial communities. Furthermore, electrochemical biosensors, which have been developed for other indole derivatives, could be adapted for the specific detection of 1H-Indole-3-acetic acid, 2,3-dihydro-4-hydroxy- in environmental or biological samples. mdpi.com
Table 2: Potential Biosensor Technologies for 1H-Indole-3-acetic acid, 2,3-dihydro-4-hydroxy-
| Biosensor Type | Principle of Operation | Potential Application |
|---|---|---|
| Genetically Encoded (FRET-based) | Ligand-induced conformational change in a receptor protein fused to fluorescent proteins. | Real-time imaging of intracellular and intercellular concentration dynamics. |
| Transcription Factor-Based | Ligand-dependent activation or repression of a reporter gene (e.g., GFP, luciferase). nih.gov | High-throughput screening for producers and inhibitors of the compound's biosynthesis. |
| Electrochemical | Enzymatic or affinity-based recognition coupled to an electrode for signal transduction. mdpi.com | In situ environmental monitoring and quantification in complex biological fluids. |
| Synthetic Aptamer-Based | Nucleic acid-based receptors that bind the target molecule and trigger a detectable signal. | Development of field-deployable diagnostic tools. |
Application of Synthetic Biology Principles for Engineering Biosynthetic Pathways in Heterologous Hosts
The principles of synthetic biology offer a powerful toolkit for elucidating and engineering the biosynthetic pathways of natural products like 1H-Indole-3-acetic acid, 2,3-dihydro-4-hydroxy-. sciepublish.comcas.org By reconstructing the putative biosynthetic pathway in a genetically tractable heterologous host, such as Escherichia coli or Saccharomyces cerevisiae, researchers can validate gene function and produce the compound for further study. nih.govnih.gov
Future efforts in this area will likely involve the discovery and characterization of novel enzymes, such as hydroxylases and reductases, that are specific to the synthesis of this indoline derivative. psu.edu These enzymes can then be assembled into artificial pathways, optimized for high-yield production, and potentially used to create novel derivatives with altered biological activities. Metabolic engineering strategies can be employed to increase the flux of precursors, such as tryptophan, towards the desired product. researchgate.net
Exploration of its Role in Inter-Kingdom Chemical Signaling and Ecological Interactions
Indole and its derivatives are increasingly recognized as important signaling molecules in interactions between different kingdoms of life, such as between bacteria, fungi, and plants. nih.govmdpi.comnih.gov A key future research direction will be to investigate the role of 1H-Indole-3-acetic acid, 2,3-dihydro-4-hydroxy- in these ecological interactions. It is plausible that this compound acts as a signal molecule that modulates the behavior of other organisms in its environment.
For example, it could influence biofilm formation, quorum sensing, or virulence in bacteria, or it might affect root development and defense responses in plants. nih.govresearchgate.net Investigating the effect of this compound on co-cultured organisms and analyzing the transcriptomic and metabolomic responses will be crucial to uncovering its ecological function.
Contribution to Fundamental Understanding of Indole/Indoline Chemical Biology and Evolution
The study of 1H-Indole-3-acetic acid, 2,3-dihydro-4-hydroxy- will contribute to a more fundamental understanding of the chemical biology and evolution of indole and indoline compounds. The biosynthesis of this molecule, particularly the hydroxylation at the 4-position and the reduction of the indole ring, represents an interesting case of enzymatic diversification.
Phylogenetic analysis of the enzymes involved in its biosynthesis, compared to those for other indole alkaloids, can provide insights into the evolutionary origins of these pathways. nih.gov Furthermore, understanding the structure-activity relationship of this hydroxylated and reduced indole acetic acid derivative, in comparison to the more well-studied IAA, will expand our knowledge of how subtle chemical modifications can lead to diverse biological functions. wikipedia.org This line of inquiry will not only be valuable for basic science but could also inform the design of novel synthetic molecules with tailored biological activities.
Q & A
Q. What spectroscopic methods are most effective for characterizing the structural and conformational properties of 1H-Indole-3-acetic acid derivatives?
Infrared (IR) and Raman spectroscopy are primary tools for analyzing vibrational modes and hydrogen-bonding interactions in indole-acetic acid derivatives. Experimental spectra should be acquired at controlled temperatures (e.g., 100 K and 297 K) to observe conformational flexibility. For example, IR spectroscopy at 297 K reveals C=O stretching modes sensitive to dimerization, while Raman spectra provide complementary data on ring vibrations. Theoretical validation via density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) is critical to assign vibrational bands and identify dimeric species, such as tail-to-tail configurations with distinct acetyl group orientations .
Q. How can researchers confirm the purity and structural integrity of synthesized 1H-Indole-3-dihydroxy derivatives?
High-performance liquid chromatography (HPLC) with gradient elution (e.g., 0.1% trifluoroacetic acid in water/acetonitrile) is recommended for purity assessment. Nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, should be employed to verify substituent positions (e.g., hydroxyl and dihydro groups). X-ray crystallography, where feasible, provides definitive confirmation of molecular geometry and hydrogen-bonding networks, as demonstrated in studies of related indole derivatives .
Q. What are the key structural differences between 1H-Indole-3-acetic acid and its 2,3-dihydro-4-hydroxy derivative?
The 2,3-dihydro modification reduces the indole ring’s aromaticity by saturating the 2,3-bond, while the 4-hydroxy group introduces a polar substituent that influences hydrogen-bonding and electronic properties. These changes alter vibrational spectra (e.g., shifts in C=O and O-H stretching modes) and may affect dimerization tendencies compared to the parent compound. Comparative DFT studies of energy-minimized conformers can quantify these effects .
Advanced Research Questions
Q. How can density functional theory (DFT) address contradictions between experimental and theoretical vibrational spectra in indole-acetic acid derivatives?
Discrepancies often arise from incomplete sampling of conformational space (e.g., neglecting dimeric species). Researchers should perform exploratory conformational analysis using molecular dynamics (MD) simulations to identify dominant dimer configurations (e.g., CCT-CCT or A+A+T-A-A-T forms). Theoretical spectra generated from these models can then be compared to experimental data via band deconvolution. For example, DFT-predicted C=O stretching frequencies for tail-to-tail dimers align closely with IR spectra at 297 K when dimer populations are accounted for .
Q. What experimental strategies optimize the synthesis of 1H-Indole-3-acetic acid derivatives with hydroxyl and dihydro substituents?
Refluxing 3-formyl-indole precursors with thiazolidinone derivatives in acetic acid (with sodium acetate as a catalyst) is a robust method for introducing heterocyclic substituents. For hydroxylation at position 4, electrophilic aromatic substitution under controlled pH (e.g., using HO/Fe) or enzymatic oxidation (e.g., cytochrome P450 mimics) can be explored. Post-synthetic reduction (e.g., catalytic hydrogenation) achieves 2,3-dihydro saturation. Purity is enhanced via recrystallization from DMF/acetic acid mixtures .
Q. How do hydroxyl and dihydro modifications influence the biological activity of indole-acetic acid derivatives?
The 4-hydroxy group enhances hydrogen-bonding potential, which may improve receptor binding in enzyme inhibition assays. The 2,3-dihydro structure reduces planarity, potentially altering membrane permeability. To assess bioactivity, researchers should employ comparative assays (e.g., anti-inflammatory activity via COX-2 inhibition or antimicrobial testing against Gram-positive/-negative strains). Structure-activity relationship (SAR) models, parameterized with DFT-derived electronic descriptors (e.g., HOMO-LUMO gaps), can predict modifications that maximize efficacy .
Methodological Considerations
Q. What computational protocols are recommended for modeling dimerization equilibria in indole-acetic acid derivatives?
Conformational Sampling : Use MD simulations (e.g., GROMACS) in explicit solvent (e.g., acetic acid) to identify dimeric configurations.
DFT Optimization : Refine geometries at the B3LYP/6-31G** level, including dispersion corrections for van der Waals interactions.
Frequency Analysis : Calculate vibrational spectra and compare with experimental IR/Raman data.
Thermodynamic Analysis : Compute Gibbs free energies to determine the stability of dimeric vs. monomeric species .
Q. How can researchers resolve conflicting data on the stability of indole-acetic acid dimeric species?
Contradictions may stem from solvent effects or temperature-dependent conformational changes. Experimentalists should replicate studies under identical conditions (e.g., 297 K in acetic acid). Theoretically, free energy perturbation (FEP) methods can quantify solvent contributions, while variable-temperature IR spectroscopy tracks dimer populations. Cross-referencing with X-ray crystallography data (where available) provides definitive structural validation .
Tables for Key Comparisons
Table 1. Dominant dimeric conformers of 1H-Indole-3-acetic acid derivatives and their spectral signatures:
| Conformer Type | C=O Stretch (cm) | O-H Stretch (cm) | Stability (ΔG, kcal/mol) |
|---|---|---|---|
| Tail-to-tail (Re/Si) | 1680–1700 | 2500–2700 (broad) | -2.3 |
| Head-to-head (A+A+T) | 1715–1735 | 3200–3400 (sharp) | +1.8 |
| Data derived from DFT calculations and experimental IR spectra . |
Table 2. Impact of substituents on bioactivity of indole-acetic acid derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
